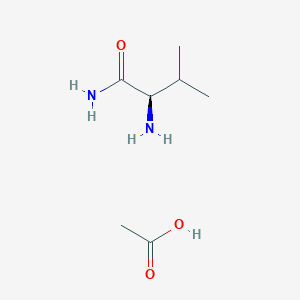
(2R)-2-amino-3-methylbutanamide acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-3-methylbutanamide acetate is an organic compound with a specific stereochemistry at the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-methylbutanamide acetate typically involves the reaction of (2R)-2-amino-3-methylbutanoic acid with acetic acid. The reaction is carried out under controlled conditions to ensure the correct stereochemistry is maintained. The process may involve the use of protecting groups to prevent unwanted side reactions and to ensure the purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize yield and purity. The use of catalysts and solvents may also be employed to enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-methylbutanamide acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
(2R)-2-amino-3-methylbutanamide acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its specific stereochemistry makes it valuable for studying chiral reactions and mechanisms.
Biology: It is used in the study of enzyme-substrate interactions and protein folding. Its structure allows it to mimic certain biological molecules, making it useful in biochemical assays.
Medicine: It has potential applications in drug development, particularly in the design of chiral drugs. Its ability to interact with biological targets in a stereospecific manner makes it a valuable tool in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes, including catalysis and material synthesis.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-methylbutanamide acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-methylbutanamide acetate: This is the enantiomer of (2R)-2-amino-3-methylbutanamide acetate and has similar chemical properties but different biological activities due to its stereochemistry.
(2R)-2-amino-3-methylbutanoic acid: This compound is a precursor to this compound and shares some chemical properties.
(2R)-2-amino-3-methylbutanamide hydrochloride: This compound is a salt form of (2R)-2-amino-3-methylbutanamide and has different solubility and stability properties.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which allows it to interact with biological targets in a stereospecific manner. This makes it valuable for studying chiral interactions and for use in the development of chiral drugs.
Properties
Molecular Formula |
C7H16N2O3 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
acetic acid;(2R)-2-amino-3-methylbutanamide |
InChI |
InChI=1S/C5H12N2O.C2H4O2/c1-3(2)4(6)5(7)8;1-2(3)4/h3-4H,6H2,1-2H3,(H2,7,8);1H3,(H,3,4)/t4-;/m1./s1 |
InChI Key |
FXCOJIUEAUYCRH-PGMHMLKASA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)N)N.CC(=O)O |
Canonical SMILES |
CC(C)C(C(=O)N)N.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















